1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine
CAS No.: 1557979-67-5
Cat. No.: VC7594674
Molecular Formula: C7H8N4
Molecular Weight: 148.169
* For research use only. Not for human or veterinary use.
![1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine - 1557979-67-5](/images/structure/VC7594674.png)
Specification
CAS No. | 1557979-67-5 |
---|---|
Molecular Formula | C7H8N4 |
Molecular Weight | 148.169 |
IUPAC Name | 1-methylpyrazolo[3,4-c]pyridin-3-amine |
Standard InChI | InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10) |
Standard InChI Key | JIBAMKIHUHYOQY-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CN=C2)C(=N1)N |
Introduction
Structural and Chemical Properties
Core Structure and Nomenclature
The compound features a bicyclic framework where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). The methyl group at the 1-position and the amine at the 3-position define its substitution pattern (Figure 1). Systematic nomenclature follows IUPAC rules, with CAS registry number 1556454-14-8 providing a unique identifier .
Physicochemical Characteristics
Key properties include a calculated LogP of -0.03, indicating moderate hydrophilicity, and a polar surface area of 57 Ų, suggesting favorable membrane permeability . The molecule contains 11 heavy atoms, 0 rotatable bonds, and 2 aromatic rings, contributing to its rigidity (Table 1) .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 148.16 g/mol |
LogP | -0.03 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 0 |
Synthesis and Manufacturing
Key Synthetic Routes
Applications in Biomedical Research
Kinase Inhibition
Derivatives of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine exhibit affinity for kinase targets. PubChem CID 11710909 (a urea-linked analog) showed sub-micromolar activity in kinase inhibition assays, underscoring its potential in oncology .
Adenosine Receptor Antagonism
Structural analogs, such as 5-bromo-N-methyl variants, have been explored as selective A adenosine receptor antagonists with values <10 nM . These findings align with QSAR models emphasizing the importance of the amine group for target engagement .
Supplier | Purity (%) | Pack Size | Price ($) |
---|---|---|---|
Enamine Ltd | 90 | 1 mg | 83 |
Enamine Ltd | 90 | 20 mg | 123 |
CymitQuimica | 95 | 50 mg | 645 |
Custom Synthesis
Bulk quantities (>100 mg) require direct negotiation with suppliers. AOBChem USA offers kilogram-scale production under GMP conditions, though lead times extend to 8–12 weeks .
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